5-Methoxyphenanthrene-1,4-dione
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Overview
Description
5-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons that are widely found in nature and have significant biological activities. The methoxy group at the 5-position and the dione groups at the 1 and 4 positions contribute to the unique chemical properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyphenanthrene-1,4-dione typically involves the bromination of phenanthrene followed by methoxylation. For instance, the phenanthrene bromide product mixture obtained from bromination of 9-bromophenanthrene can be converted to methoxy products using a copper(I) iodide-catalyzed methoxylation reaction . The resulting products are purified by chromatographic methods and analyzed using NMR spectroscopy.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and sulfuric acid are employed for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthrenes, quinones, and hydroxylated derivatives.
Scientific Research Applications
5-Methoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s derivatives are studied for their biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It serves as a precursor for the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyphenanthrene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. The presence of the dione groups allows it to participate in electron transfer processes, which can affect various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound without the methoxy and dione groups.
1,4-Naphthoquinone: A structurally similar compound with a naphthalene backbone.
Menadione: A vitamin K derivative with similar redox properties.
Uniqueness
5-Methoxyphenanthrene-1,4-dione is unique due to the presence of both methoxy and dione groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
73453-72-2 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
5-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-13-4-2-3-9-5-6-10-11(16)7-8-12(17)15(10)14(9)13/h2-8H,1H3 |
InChI Key |
FJFVXQHSEKVVNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=C(C=C2)C(=O)C=CC3=O |
Origin of Product |
United States |
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